(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone
Description
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a substituted arylthiomorpholine methanone derivative. Its structure comprises a phenyl ring with three substituents: a chloro group at position 2, a fluoro group at position 4, and a methoxy group at position 2. The thiomorpholine ring, containing a sulfur atom in place of oxygen in morpholine, is linked to the phenyl group via a ketone bridge. This combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2S/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLXIFUDJNEIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCSCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-fluoro-3-methoxybenzoic Acid
The synthesis begins with functionalizing the aromatic ring:
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Nitration and reduction : Starting from 3-methoxy-4-chlorobenzoic acid, nitration at the 5-position followed by reduction yields 3-methoxy-4-chloro-5-aminobenzoic acid.
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Diazotization and fluorination : Treatment with NaNO₂ in anhydrous HF at 0–5°C generates a diazonium intermediate, which undergoes thermal decomposition to introduce fluorine. Yield: ~65–70% (crude).
Conversion to Acyl Chloride
The carboxylic acid is reacted with thionyl chloride (SOCl₂) in dichloromethane under reflux (40–50°C) for 4 hours. Excess SOCl₂ is removed via distillation, yielding 2-chloro-4-fluoro-3-methoxybenzoyl chloride.
Thiomorpholine Coupling
The acyl chloride is reacted with thiomorpholine in dichloromethane using triethylamine as a base:
Conditions : 0–5°C, 2 hours; room temperature, 12 hours.
Yield : 58–62% after recrystallization (ethanol/water).
Method 2: One-Pot Friedel-Crafts Acylation
Adapting protocols from CN103570510A, this route employs a tandem acylation-reduction strategy:
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Friedel-Crafts acylation : 2-Chloro-4-fluoro-3-methoxybenzoyl chloride is reacted with thiomorpholine in the presence of ZnCl₂ (Lewis acid) in dichloromethane at 0°C.
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In situ reduction : Sodium borohydride (NaBH₄) is added to reduce any ketone byproducts, though this step is optional for the target compound.
Advantages :
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Eliminates intermediate isolation, reducing solvent waste.
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ZnCl₂ serves dual roles as a catalyst and dehydrating agent.
Yield : 54–57%.
Method 3: Ullmann-Type Coupling
Inspired by EP3176163A1, a copper-catalyzed coupling introduces the thiomorpholine moiety:
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Halogenation : 2-Chloro-4-fluoro-3-methoxyiodobenzene is prepared via iodination of the parent benzene derivative.
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Coupling : Reaction with thiomorpholine using CuI/L-proline in DMSO at 80°C for 24 hours:
Yield : 48–52% after column chromatography.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | One-Pot Acylation | Ullmann Coupling |
|---|---|---|---|
| Yield | 58–62% | 54–57% | 48–52% |
| Reaction Time | 14–16 hours | 8–10 hours | 24–30 hours |
| Catalyst | None | ZnCl₂ | CuI/L-proline |
| Byproducts | HCl, unreacted acyl chloride | Boron residues | Iodide salts |
| Scalability | High | Moderate | Low |
Process Optimization Strategies
Solvent Selection
Temperature Control
Chemical Reactions Analysis
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the thiomorpholino group can undergo reduction to form thiomorpholine derivatives.
Scientific Research Applications
The compound (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone , with the IUPAC name reflecting its structure, is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its chemical properties, potential applications in medicinal chemistry, and relevant case studies.
Structure and Composition
Key Features
- The compound features a chloro and fluoro substituent on a methoxyphenyl ring, which may enhance its biological activity by influencing lipophilicity and electronic properties.
- The thiomorpholino moiety is known for its potential to interact with biological targets, making it a candidate for pharmaceutical development.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms (chlorine and fluorine) can enhance binding affinity to specific targets involved in tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiomorpholino compounds possess antimicrobial activity. This could pave the way for developing new antibiotics or antifungal agents .
- Neurological Research : The thiomorpholine ring may provide neuroprotective effects, making this compound a candidate for studying neurodegenerative diseases .
Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspases .
Antimicrobial Screening
In vitro testing of thiomorpholine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound's efficacy was measured using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .
Neuroprotective Effects
Research exploring the neuroprotective properties of thiomorpholino compounds found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic roles in conditions like Alzheimer’s disease .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Induction of apoptosis in breast cancer |
| Antimicrobial Effects | Activity against bacterial strains | Zones of inhibition similar to antibiotics |
| Neurological Research | Potential neuroprotection | Reduced oxidative stress markers |
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Electronic Effects : The target compound’s combination of Cl (EWG), F (EWG), and OCH₃ (EDG) may lead to a balanced electronic profile, contrasting with analogs like the nitro-substituted Compound 3 (), which is strongly electron-deficient .
- Solubility : The methoxy group in the target compound could improve solubility in polar solvents compared to the trichlorophenyl analog (), which is likely highly lipophilic .
- The target compound’s substituents may influence similar intermolecular interactions .
Crystallographic and Spectroscopic Data
- Crystallography : Compound 4 (orthorhombic Pbc2₁, density = 1.675 g·cm⁻³) in suggests that substituents influence packing efficiency. The target compound’s Cl/F/OCH₃ groups may lead to distinct crystal lattice arrangements .
- NMR Trends: In compound 14a (), the thiomorpholino protons resonate at δ 2.66–3.96 ppm. The target compound’s substituents may shift these signals due to anisotropic effects .
Biological Activity
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is an organic compound with a complex molecular structure that suggests potential biological activities, including antimicrobial, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The compound's chemical formula is , and it features several functional groups: a chloro group, a fluoro group, a methoxy group, and a thiomorpholine moiety. These characteristics are crucial for its interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes and modulating their activity.
- Receptor Interaction : Interacting with cellular receptors to initiate signaling pathways.
- Induction of Apoptosis : Potentially promoting programmed cell death in cancer cells.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of halogen atoms (chloro and fluoro) typically enhances the antimicrobial efficacy due to their electron-withdrawing effects, which can stabilize the active form of the compound in biological systems .
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. For instance, related compounds have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and interference with cancer-related signaling pathways. The thiomorpholine group may enhance this activity by improving binding affinity to target proteins involved in tumor growth .
Study 1: Inhibition of ATAD2
A significant study evaluated the interaction of structurally related compounds with the ATAD2 bromodomain, revealing that modifications to similar compounds can lead to varying degrees of inhibitory activity. The study highlighted that certain derivatives exhibited IC50 values as low as 11.32 μM against ATAD2, suggesting that this compound might also possess similar inhibitory properties .
Study 2: Structure-Activity Relationship
Another investigation into the structure-activity relationship (SAR) found that modifications to the phenyl ring significantly affected biological activity. The introduction of specific substituents enhanced binding interactions with target proteins, which may translate into increased pharmacological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-fluorophenol | Chloro and fluoro substituents | Antimicrobial |
| 3-Methoxyphenyl-thiomorpholine | Methoxy group with thiomorpholine | Analgesic |
| 4-Fluorophenyl-thiomorpholine | Fluorine substituent with thiomorpholine | Anticancer |
The unique combination of functional groups in this compound potentially enhances its biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Dissolve substituted phenyl precursors (e.g., halogenated methoxyphenyl derivatives) in aprotic solvents like chloroform or tetrahydrofuran (THF) under inert atmosphere.
- Step 2 : Introduce thiomorpholine derivatives via nucleophilic acyl substitution. Catalysts such as piperidine (0.02–0.05 mmol) enhance reaction efficiency by deprotonating intermediates .
- Step 3 : Reflux for 1.5–3 hours, followed by solvent distillation. Yield optimization (e.g., ~69% in THF with Grignard reagents) depends on temperature control (−5°C to 80°C) and stoichiometric ratios .
- Critical Parameter : Excess halogenated aryl precursors may lead to byproducts; monitor via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- FT-IR : Identify key functional groups: C=O stretch (~1650–1750 cm⁻¹), C-F/C-Cl stretches (1050–1250 cm⁻¹), and thiomorpholine S-C-N vibrations (600–800 cm⁻¹). Compare with reference spectra of analogous methanones .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H) and thiomorpholine protons (δ 2.5–3.5 ppm) should integrate correctly .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data between theoretical predictions and observed results for this compound?
- Methodological Answer :
- Approach 1 : Perform computational modeling (DFT or molecular dynamics) to predict vibrational frequencies and NMR chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility .
- Approach 2 : Validate via cross-technique analysis. For example, inconsistent NOESY correlations might indicate steric hindrance from the 2-chloro-4-fluoro substituents, requiring X-ray crystallography for definitive confirmation .
- Case Study : In analogous morpholino-methanones, discrepancies in C=O stretching frequencies were resolved by adjusting solvent polarity during IR measurements .
Q. How does the thiomorpholino moiety influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assay :
- Step 1 : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
- Step 2 : Monitor degradation via HPLC at 24-hour intervals. Thiomorpholine’s sulfur atom increases susceptibility to oxidation; use antioxidants (e.g., BHT) in acidic conditions .
- Step 3 : Compare with morpholino analogs to isolate sulfur’s role. For example, thiomorpholino derivatives degrade 20% faster in alkaline media due to nucleophilic attack on the thioether group .
Q. What are the limitations of current experimental designs in studying this compound’s reactivity with biomolecular targets?
- Methodological Answer :
- Limitation 1 : Simplified model systems (e.g., pure enzyme assays) may overlook matrix effects from real-world biological fluids. Organic degradation during prolonged assays (e.g., 9-hour incubations) alters reactivity profiles .
- Mitigation : Implement continuous cooling (4°C) and inert atmospheres to stabilize reactive intermediates .
- Limitation 2 : Low structural diversity in initial libraries (e.g., 8–10 analogs) limits SAR conclusions. Expand to >50 derivatives with varied halogen/alkoxy substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
